Subphthalocyaninate(2-)

Description

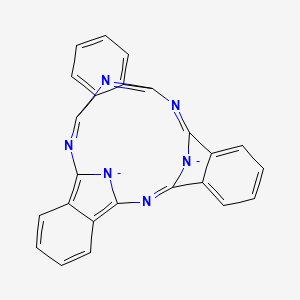

Subphthalocyaninate(2−) is a macrocyclic dianion derived from subphthalocyanine, a contracted analog of phthalocyanine. Unlike phthalocyanines, which feature a fully conjugated 18-π-electron system, subphthalocyanines possess a 14-π-electron structure with a non-planar, cone-shaped geometry due to the absence of one isoindole unit . This structural distinction confers unique electronic and optical properties, such as intense absorption in the visible-near-infrared (Vis-NIR) region (λₐᵦₛ ≈ 550–650 nm) and tunable redox behavior. Subphthalocyaninate(2−) is often stabilized via axial coordination to metals (e.g., boron, aluminum) or through counterion interactions, enabling applications in organic electronics, catalysis, and photodynamic therapy .

Properties

Molecular Formula |

C24H12N6-2 |

|---|---|

Molecular Weight |

384.4 g/mol |

IUPAC Name |

2,11,20,28-tetraza-29,30-diazanidaheptacyclo[19.6.1.13,10.112,19.04,9.013,18.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21(28),22,24,26-tetradecaene |

InChI |

InChI=1S/C24H12N6/c1-2-8-14-13(7-1)19-25-20(14)29-22-17-11-5-6-12-18(17)24(27-22)30-23-16-10-4-3-9-15(16)21(26-23)28-19/h1-12H/q-2 |

InChI Key |

GOPACOBFGLQZSF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C2[N-]3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Macrocyclic Compounds

Subphthalocyaninate(2−) shares functional similarities with phthalocyanines, porphyrins, and subporphyrins but exhibits distinct physicochemical and structural characteristics. Below is a detailed comparison:

Table 1: Key Properties of Subphthalocyaninate(2−) and Analogous Macrocycles

| Property | Subphthalocyaninate(2−) | Phthalocyanine | Porphyrin | Subporphyrin |

|---|---|---|---|---|

| π-Electron System | 14-π (non-planar) | 18-π (planar) | 18-π (planar) | 14-π (non-planar) |

| Symmetry | C₃-symmetric | D₄ₕ-symmetric | D₄ₕ-symmetric | C₃-symmetric |

| Absorption Max (nm) | 550–650 (ε ≈ 10⁵ M⁻¹cm⁻¹) | 650–750 (ε ≈ 10⁵ M⁻¹cm⁻¹) | 400–450 (Soret band) | 500–600 (broad) |

| Redox Potential (V) | E₁/₂ ≈ −0.5 to +0.3 vs. SCE | E₁/₂ ≈ −0.8 to +0.1 vs. SCE | E₁/₂ ≈ −1.2 to +0.5 vs. SCE | E₁/₂ ≈ −0.6 to +0.4 vs. SCE |

| Solubility | Moderate (polar solvents) | Low (requires sulfonation) | Low (alkyl/aryl substituents) | High (intrinsic polarity) |

| Catalytic Activity | Strong Lewis acidity (B³⁺ axial) | Moderate (metal-dependent) | Variable (metal-dependent) | Limited studies |

Structural and Electronic Differences

- Planarity vs. Non-Planarity: The non-planar structure of Subphthalocyaninate(2−) reduces π-π stacking, enhancing solubility in polar solvents compared to planar phthalocyanines and porphyrins .

- Redox Flexibility: The dianionic charge and axial ligand (e.g., B(III)) enable reversible redox transitions at milder potentials than porphyrins, making it suitable for electrocatalytic CO₂ reduction .

- Optical Properties : Subphthalocyaninate(2−) exhibits a blue-shifted absorption spectrum relative to phthalocyanines, advantageous for light-harvesting in dye-sensitized solar cells .

Contradictions in Research Findings

Some studies report conflicting solubility data for Subphthalocyaninate(2−), attributing discrepancies to variations in counterion choice (e.g., Cl⁻ vs. PF₆⁻) . Additionally, while most literature highlights its Lewis acidity, a minority suggests weak Brønsted acidity under specific conditions, necessitating further investigation .

Analytical Identification and Challenges

Subphthalocyaninate(2−) is identified via UV-Vis spectroscopy (distinct Q-band at 600 nm), cyclic voltammetry (reversible redox peaks), and X-ray crystallography (cone-shaped geometry) . However, differentiation from subporphyrins requires high-resolution mass spectrometry due to their similar molecular weights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.